

Technical Support Center: Diisopropanolamine (DIPA) Performance & Purity Guide

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Compound of Interest

Compound Name: Diisopropanolamine

CAS No.: 68153-96-8

Cat. No.: B7770934

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Status: Operational Ticket Priority: High (Technical Deep Dive) Assigned Specialist: Senior Application Scientist

Introduction: The Purity-Performance Nexus

Welcome to the DIPA Technical Support Center. You are likely here because your process—whether gas sweetening or pharmaceutical formulation—is deviating from theoretical models.

Diisopropanolamine (DIPA) is a secondary amine (

) . Its performance is dictated not just by its concentration, but by the stoichiometric imbalance caused by impurities. In gas treating, impurities create "Heat Stable Salts" (HSS) that drive corrosion. In pharmaceuticals, the secondary amine structure makes DIPA inherently susceptible to nitrosation, a critical regulatory risk.

Select your application module below to access specific troubleshooting protocols.

Module 1: Industrial Gas Treating (Sulfinol & Amine Units)

Target Audience: Process Engineers, Plant Chemists. Core Issue: Loss of absorption capacity, foaming, and aggressive corrosion.[1][2]

Troubleshooting Guide: The "Heat Stable Salt" (HSS) Loop

Q: My DIPA solution pH is dropping, and iron levels in the lean amine are spiking. Is the amine degrading?

A: Yes, but the root cause is likely oxidative degradation leading to Heat Stable Salts (HSS).

The Mechanism: DIPA is generally stable, but oxygen ingress (even trace amounts) initiates a radical mechanism. The DIPA molecule fragments into organic acids (formic, acetic, oxalic). Because DIPA is a base, it immediately reacts with these acids to form salts (e.g., DIPA-Formate).

- Why it fails: Unlike

or

, these organic acids bind to DIPA so strongly that the regeneration stripper (operating at $\sim 120^{\circ}\text{C}$) cannot break the bond. The amine becomes "tied up" and useless for gas absorption.

- The Corrosion Factor: These HSS anions accumulate. Once they exceed $\sim 1\%$ w/w, they destabilize the protective iron sulfide (FeS) layer on your carbon steel piping, leading to pitting corrosion.

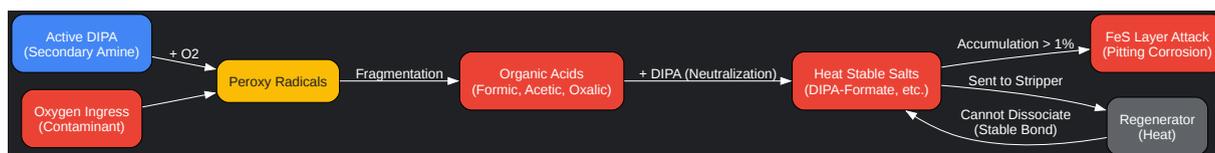
Corrective Protocol: HSS Neutralization & Removal

- Quantify: Perform Ion Chromatography (IC) to identify the anion species (Formate/Acetate indicate oxidation; Thiosulfate indicates breakthrough).
- Neutralize (Short Term): Add Caustic (NaOH) or KOH to liberate the DIPA.
 - Stoichiometry: 1 mole NaOH releases 1 mole DIPA from the salt.
 - Warning: This adds sodium to the system, which increases Total Dissolved Solids (TDS) and can exacerbate corrosion if over-dosed.

- Remove (Long Term): Employ Ion Exchange (IX) resins or Vacuum Distillation to physically remove the salts.

Visualizing the Failure Mode

The following diagram illustrates how Oxygen ingress converts useful DIPA into corrosive salts.



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Caption: The oxidative degradation pathway of DIPA, showing the irreversible formation of Heat Stable Salts (HSS) which bypass regeneration and attack system metallurgy.

Module 2: Pharmaceutical & Personal Care

Target Audience: Formulation Scientists, QA/QC Managers. Core Issue: Nitrosamine contamination and Emulsion Stability.

FAQ: The Nitrosamine Crisis (NDIPA)

Q: We detected N-nitrosodiisopropanolamine (NDIPA) in our stability batches. Our DIPA raw material passed standard QC. Where is it coming from?

A: The "Standard QC" likely missed trace nitrites. NDIPA formation follows the Mirvish Kinetic Model.

The Mechanism: DIPA is a secondary amine.[3] In the presence of a nitrosating agent (Nitrites, Nitrogen Oxides

, or even chloramines), it undergoes N-nitrosation.[4]

- Reaction:
- The Trap: This reaction is pH-dependent (fastest at acidic pH 3-4, common in skin mantles or specific formulation steps) but can be catalyzed by formaldehyde or halides at neutral pH.

Troubleshooting Protocol: Risk Mitigation

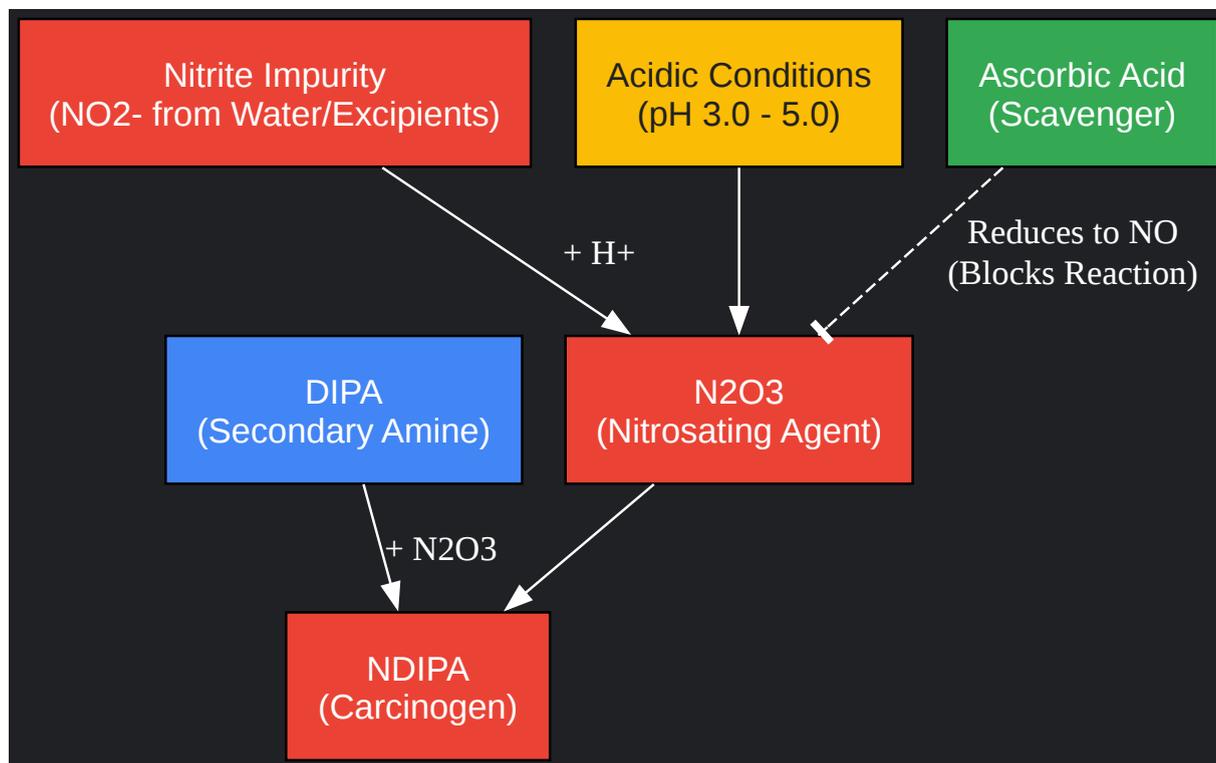
- Raw Material Audit: Test excipients (especially water and surfactants) for nitrites and nitrates. Nitrites in water >0.02 ppm are a risk.
- Scavenger Addition: Incorporate antioxidants like Ascorbic Acid (Vitamin C) or Alpha-tocopherol. These compete for the nitrosating agent, reducing it to NO before it reacts with the DIPA.
- Packaging Review: Nitrocellulose lacquers on packaging foils are a known source of nitrosating agents.

Q: My emulsion viscosity is drifting over time. Could DIPA purity be the cause?

A: Yes. Check the MIPA (Monoisopropanolamine) and TIPA (Triisopropanolamine) content.

- Commercial DIPA often contains 1-5% MIPA/TIPA.
- Impact: MIPA is more hydrophilic; TIPA is more lipophilic. Variations in these impurities shift the Hydrophile-Lipophile Balance (HLB) of the in situ soap formed when DIPA neutralizes fatty acids (like Stearic Acid).
- Result: If MIPA levels fluctuate batch-to-batch, your emulsion particle size distribution will shift, causing viscosity drift or phase separation.

Visualizing Nitrosamine Formation



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Caption: The critical pathway for N-nitrosodiisopropanolamine (NDIPA) formation. Note that inhibitors must intercept the nitrosating agent (N₂O₃) before it reacts with the amine.

Module 3: Analytical Toolbox

Target Audience: QC Lab Technicians.

Table 1: Impurity Impact Summary

Impurity Type	Source	Primary Impact (Industrial)	Primary Impact (Pharma)	Detection Method
MIPA	Synthesis byproduct	Increased volatility (losses)	HLB Shift / Viscosity Drift	GC-FID
TIPA	Synthesis byproduct	Reduced acid loading capacity	HLB Shift	GC-FID
Organic Acids	Oxidation (Formic/Acetic)	Heat Stable Salts (Corrosion)	pH instability / Skin irritation	Ion Chromatography
Nitrosamines	Reaction with Nitrites	N/A	Carcinogenicity (Recall Risk)	GC-MS / LC-MS-MS
Aldehydes	Oxidative degradation	Polymerization / Fouling	Skin sensitization	HPLC-UV (Derivatized)

Protocol: GC Analysis for DIPA Purity

Objective: Separate DIPA from homologous amines (MIPA, TIPA) and heavy degradation products.

- Column Selection: Use a polar amine-deactivated column (e.g., DB-WAX or CP-Volamine). Standard non-polar columns will cause peak tailing due to the basic nitrogen interacting with silanols.
- Sample Prep: Dilute 1g sample in 10mL Methanol.
- Conditions:
 - Injector: 250°C (Split 50:1).
 - Detector: FID @ 280°C.
 - Oven: 60°C (hold 2 min)

Ramp 10°C/min

220°C (hold 5 min).

- System Suitability: Resolution () between MIPA and DIPA peaks must be > 2.0.

References

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